An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrophenanthraquinone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrophenanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Nitrophenanthraquinone (CAS No. 604-95-5). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted properties and comparative analysis based on structurally related compounds, such as the parent molecule 9,10-phenanthrenequinone and other nitroaromatic derivatives.
Core Physical and Chemical Properties
2-Nitrophenanthraquinone is a nitro derivative of 9,10-phenanthrenequinone. The introduction of a nitro group to the phenanthrenequinone (B147406) framework is expected to significantly influence its electronic and chemical properties.
Table 1: Physical and Chemical Properties of 2-Nitrophenanthraquinone
| Property | Value | Source |
| CAS Number | 604-95-5 | [1] |
| Molecular Formula | C₁₄H₇NO₄ | |
| Molecular Weight | 253.21 g/mol | |
| Appearance | Solid (predicted) | [2] |
| Melting Point | 180 °C | |
| Boiling Point | 474.3 ± 24.0 °C (Predicted) | |
| Density | 1.481 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Data not available. Expected to be poorly soluble in water and soluble in organic solvents. | |
| InChI Key | KNAXWOBOCVVMST-UHFFFAOYSA-N | [3] |
Predicted Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for 2-Nitrophenanthraquinone
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic region signals expected between 7.0-9.0 ppm. Protons on the nitro-substituted ring will likely be deshielded and appear at a lower field. Complex coupling patterns are anticipated due to the condensed ring system. |
| ¹³C NMR | Carbonyl carbons (C=O) are predicted to be in the 180-195 ppm range. Aromatic carbons will likely appear between 120-150 ppm. The carbon atom directly bonded to the electron-withdrawing nitro group is expected to be significantly downfield. |
| Infrared (IR) | Strong, sharp absorption for the quinone carbonyl (C=O) stretch around 1670-1690 cm⁻¹. Two distinct, strong bands for the nitro (NO₂) group: an asymmetric stretch between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. Aromatic C-H stretches are expected above 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 253. Fragmentation may involve the loss of NO₂ (46 Da) and CO (28 Da) moieties, which is characteristic of nitroaromatic compounds and quinones. |
| UV-Visible (UV-Vis) | π → π* transitions are expected in the UV region (around 250-330 nm). A weaker n → π* transition may be observed at longer wavelengths. The nitro group is likely to cause a bathochromic (red) shift compared to the unsubstituted phenanthrenequinone. |
Experimental Protocols
Synthesis of 2-Nitrophenanthraquinone via Electrophilic Aromatic Substitution
The primary method for the synthesis of 2-Nitrophenanthraquinone is the direct nitration of 9,10-phenanthrenequinone. This reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5]
Reaction Principle: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic rings of the phenanthrenequinone attack the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. This reaction typically produces a mixture of isomers, primarily 2-nitro- and 4-nitrophenanthraquinone, which require separation.[4]
Detailed Protocol:
-
Preparation of the Nitrating Mixture:
-
In a dropping funnel, carefully add 10 mL of concentrated sulfuric acid and cool in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with gentle swirling. Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Allow the mixture to cool to 0-5 °C.[4]
-
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 2.08 g (10 mmol) of 9,10-phenanthrenequinone in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath and stir the solution with a magnetic stirrer.[4]
-
-
Nitration Reaction:
-
Once the phenanthrenequinone solution is cooled to 0-5 °C, add the cold nitrating mixture dropwise from the dropping funnel.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.[4]
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.[4]
-
-
Purification:
-
The crude product will be a mixture of isomers. Separation can be achieved using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
The fractions corresponding to 2-Nitrophenanthraquinone can be identified by TLC analysis against a standard if available, or by spectroscopic methods.
-
Recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) can be performed for further purification.
-
Caption: Experimental workflow for the synthesis and characterization of 2-Nitrophenanthraquinone.
Potential Biological Activity and Signaling Pathways
While 2-Nitrophenanthraquinone is commercially described as a "bioactive compound," specific studies detailing its biological effects and mechanism of action are scarce.[1] However, based on the known activities of its parent structure and related nitroaromatic compounds, a potential mode of action can be proposed.
Phenanthrenequinones are known to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.[4][6][7] This cytotoxicity is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.[8] This increase in oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).
Nitroaromatic compounds are also a well-established class of bioactive molecules with applications as antibacterial, antiprotozoal, and anticancer agents.[5] The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[5][9] This process, often occurring under hypoxic (low oxygen) conditions found in tumors and certain microbial environments, is catalyzed by nitroreductase enzymes. The reduction of the nitro group can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions.[9][10] These reactive species can covalently bind to and damage cellular macromolecules like DNA, leading to cytotoxicity.[9]
Therefore, it is plausible that the biological activity of 2-Nitrophenanthraquinone involves a dual mechanism: ROS generation through the redox cycling of the quinone moiety and the formation of cytotoxic reactive species via the bioreduction of the nitro group.
Caption: Proposed dual mechanism of action for the biological activity of 2-Nitrophenanthraquinone.
Caption: Logical relationship between the structure and properties of 2-Nitrophenanthraquinone.
References
- 1. 2-Nitrophenanthraquinone|604-95-5|COA [dcchemicals.com]
- 2. 2-Nitrophenanthraquinone|604-95-5|MSDS [dcchemicals.com]
- 3. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. svedbergopen.com [svedbergopen.com]
- 10. encyclopedia.pub [encyclopedia.pub]
